molecular formula C10H7ClFN3 B1384879 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine CAS No. 1069494-45-6

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine

Cat. No. B1384879
CAS RN: 1069494-45-6
M. Wt: 223.63 g/mol
InChI Key: YMJKPCNFVPTQOD-UHFFFAOYSA-N
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Description

“5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It belongs to the class of compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, a six-membered aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” consists of a pyrazine ring substituted at positions 5 and 2 with a 4-chloro-3-fluorophenyl group and an amino group, respectively . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” include a molecular weight of 223.63 g/mol . Other properties such as melting point, boiling point, solubility, and stability are not detailed in the available literature.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These are bicyclic heterocycles that have shown significant potential due to their structural similarity to purine bases like adenine and guanine .

Biomedical Research

In biomedical fields, derivatives of pyrazin-2-amine are explored for their biological activities. The structural motif of pyrazin-2-amine is present in molecules that exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Pharmaceutical Development

The compound is used in the development of pharmaceuticals. Its derivatives can be found in various drug molecules, such as Sitagliptin , which is used for the treatment of type 2 diabetes .

Future Directions

The future directions for research on “5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activity. This could lead to the development of new drugs and therapeutic agents .

properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKPCNFVPTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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